

5-Propargylamino-3'-azidomethyl-dUTP CAS number and supplier

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Compound of Interest

5-Propargylamino-3'-azidomethyldUTP

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An In-depth Technical Guide to **5-Propargylamino-3'-azidomethyl-dUTP** for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **5-Propargylamino-3'-azidomethyl-dUTP**, a crucial reagent in the field of molecular biology and drug development. It details its chemical properties, primary applications, and the methodologies for its use, particularly in Next-Generation Sequencing (NGS).

Core Compound Information

Chemical Name: 5-Propargylamino-3'-azidomethyl-2'-deoxyuridine-5'-triphosphate

CAS Number: 666847-57-0

Molecular Formula: C13H19N6O14P3

Molecular Weight: 576.24 g/mol (free acid)[1][2][3]

Suppliers

A number of reputable suppliers provide **5-Propargylamino-3'-azidomethyl-dUTP** for research purposes. These include:

MedChemExpress[4]



- AAT Bioquest[5]
- Jena Bioscience[1][2][3]
- BLD Pharm

Technical Data and Properties

This modified nucleotide is a cornerstone of modern sequencing-by-synthesis (SBS) technologies, functioning as a reversible terminator of DNA polymerization.[5] The key structural features that enable this function are a propargylamino group at the 5-position of the uracil base and an azidomethyl group at the 3'-hydroxyl position of the deoxyribose sugar.

Property	Value	Reference
Purity	≥ 95% (HPLC)	[1][2][3]
Form	Solid	[1][2][3]
Color	White to off-white	[1][2][3]
Storage Conditions	-20°C	[1][2][3]
Shelf Life	12 months from date of delivery	[1][2][3]
Spectroscopic Properties	λ max: 289 nm, ε: 10.6 L mmol ⁻¹ cm ⁻¹ (Tris-HCl pH 7.5)	[1][2][3]

Application in Reversible Terminator Sequencing

5-Propargylamino-3'-azidomethyl-dUTP is a critical component in NGS platforms that utilize reversible terminator chemistry.[5][6] The 3'-O-azidomethyl group acts as a temporary block, preventing the DNA polymerase from adding the next nucleotide in the sequence.[5] This allows for a cyclical process of single-base incorporation, imaging, and cleavage.

The propargylamino group serves as a linker for the attachment of fluorescent dyes, enabling the identification of the incorporated nucleotide. This dual-functionality makes it an efficient tool for massively parallel sequencing.



Experimental Protocols

While specific protocols are often platform-dependent, the following provides a generalized methodology for the use of **5-Propargylamino-3'-azidomethyl-dUTP** in a sequencing-by-synthesis workflow.

DNA Template Preparation and Immobilization

- Library Preparation: Generate a library of DNA fragments to be sequenced. This typically involves fragmentation of the source DNA, ligation of adaptors, and size selection.
- Surface Immobilization: The DNA library is denatured to single strands and immobilized on a solid support, such as a flow cell, which is coated with oligonucleotides complementary to the library adaptors.[5]
- Clonal Amplification: Perform clonal amplification of the immobilized single-stranded DNA fragments to create clusters of identical molecules. Bridge amplification is a common method for this step.[5]

Sequencing-by-Synthesis Cycle

This process involves a series of iterative steps:

- Incorporation:
 - Introduce a reaction mix containing a DNA polymerase and a mixture of the four reversible terminator nucleotides (dATP, dCTP, dGTP, and dUTP, each with a 3'-O-azidomethyl block and a unique fluorescent label attached via the propargylamino linker).
 - The polymerase incorporates the complementary nucleotide to the template strand. The
 3'-O-azidomethyl group prevents further extension.[5]
- Washing:
 - Wash the solid support to remove unincorporated nucleotides.
- Imaging:



 Excite the fluorescent labels with a light source and capture the emitted fluorescence using a high-resolution imaging system. The color of the fluorescence identifies the incorporated base.

Cleavage:

- Introduce a solution of tris(2-carboxyethyl)phosphine (TCEP) to cleave the 3'-O-azidomethyl group, regenerating a free 3'-hydroxyl group.[7] TCEP also cleaves the linker attaching the fluorescent dye, effectively removing the signal for the next imaging cycle.[7]
- The cleavage reaction is typically performed in an aqueous solution and is highly efficient.
 [7]

Washing:

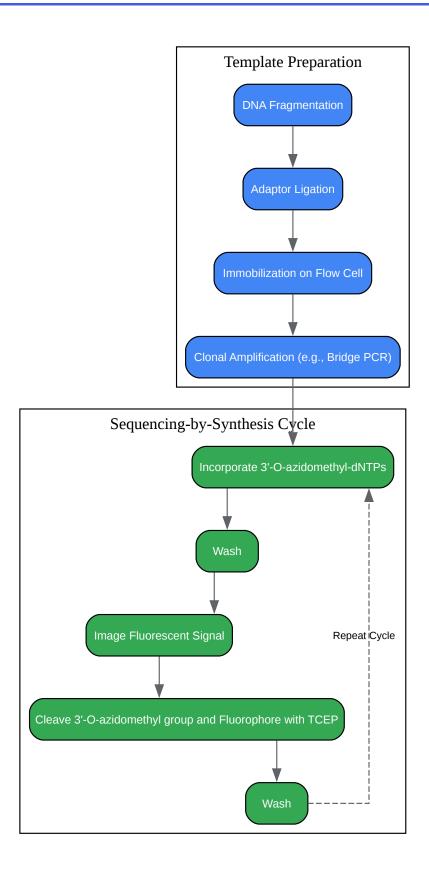
Wash the solid support to remove the cleavage reagents and the cleaved fluorescent dye.

Repeat:

 Repeat the incorporation, washing, imaging, and cleavage steps for the desired number of cycles to determine the sequence of the DNA template.

Experimental Workflow Diagram





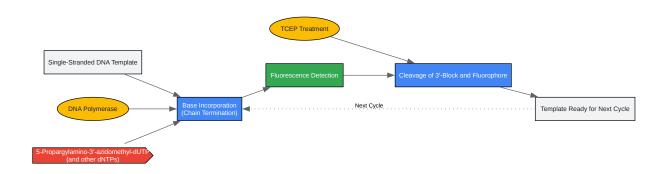
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Caption: Generalized workflow for sequencing-by-synthesis using 3'-O-azidomethyl reversible terminators.

Signaling Pathway and Logical Relationships

The core of the reversible terminator sequencing method lies in the controlled, stepwise enzymatic reaction and subsequent chemical cleavage. The logical relationship is linear and cyclical, ensuring that only one base is added per cycle, which is fundamental to the accuracy of the sequencing data.



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Caption: Logical flow of a single cycle in reversible terminator sequencing.

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